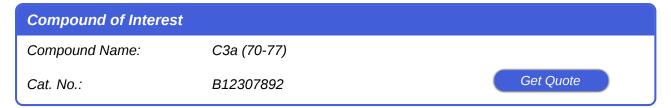




Application Notes and Protocols: C3a (70-77) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

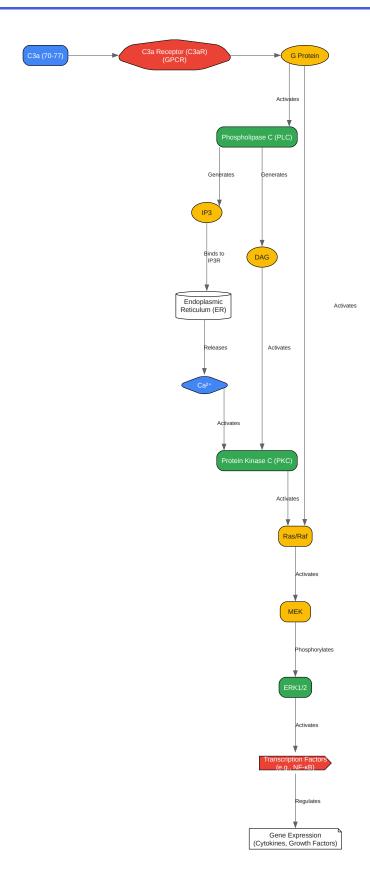
Introduction

The complement system, a crucial component of the innate immune response, has been increasingly implicated in the intricate processes of the central nervous system (CNS) in both health and disease. C3a, a small 77-amino acid anaphylatoxin derived from the cleavage of complement component C3, and its C-terminal octapeptide fragment, C3a (70-77), are emerging as significant modulators of neural function.[1] While C3a (70-77) possesses approximately 1-2% of the biological activity of the full-length C3a peptide, it provides a valuable tool for dissecting the specific roles of the C-terminal region in receptor activation and downstream signaling.[2][3] This document provides detailed application notes and experimental protocols for the use of C3a (70-77) in neuroscience research, targeting its effects on neurons, microglia, and astrocytes.

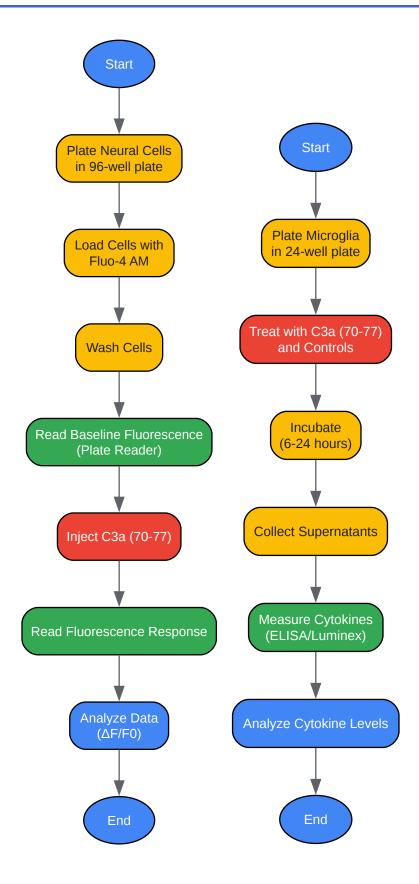
Mechanism of Action

C3a (70-77) exerts its biological effects primarily through the C3a receptor (C3aR), a G proteincoupled receptor (GPCR) expressed on various cell types within the CNS, including neurons, microglia, and astrocytes.[4] Binding of C3a (70-77) to C3aR is thought to initiate a cascade of intracellular signaling events, although the specific pathways activated by the peptide fragment may exhibit subtle differences from the full-length protein. Key signaling pathways associated with C3aR activation include the mobilization of intracellular calcium ([Ca2+]i) and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[5][6]









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- To cite this document: BenchChem. [Application Notes and Protocols: C3a (70-77) in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12307892#c3a-70-77-application-in-neuroscience-research]

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